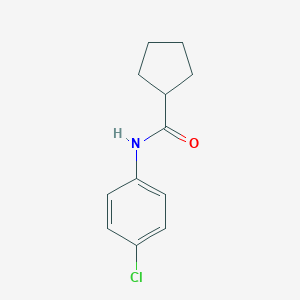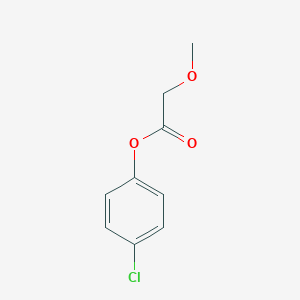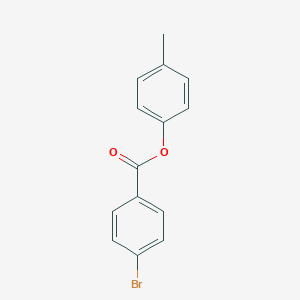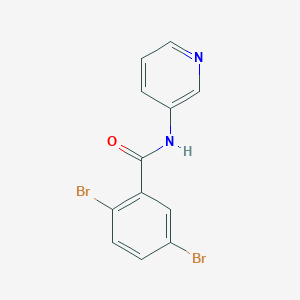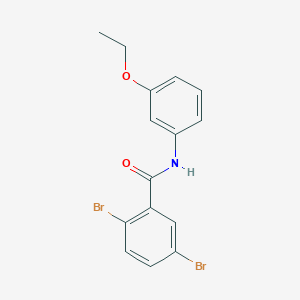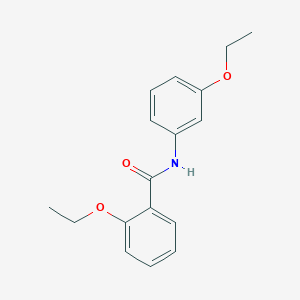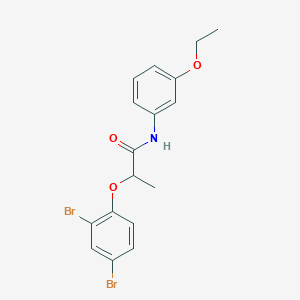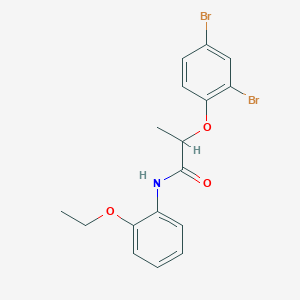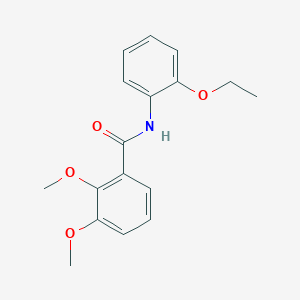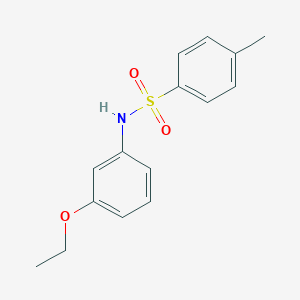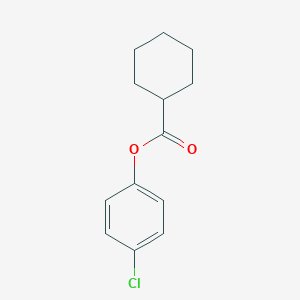
N-(2-sec-butylphenyl)-4-phenylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-sec-butylphenyl)-4-phenylbutanamide, also known as Buphedrone, is a synthetic psychoactive drug that belongs to the class of cathinones. It was first synthesized in the 1920s but gained popularity in the 2000s as a recreational drug. Buphedrone is known for its stimulant effects and has been used as a substitute for amphetamines and cocaine. However, the use of Buphedrone as a recreational drug is illegal in many countries.
Wirkmechanismus
N-(2-sec-butylphenyl)-4-phenylbutanamide acts as a stimulant by increasing the levels of dopamine and norepinephrine in the brain. It does this by blocking the reuptake of these neurotransmitters, leading to their accumulation in the synaptic cleft. This results in increased activation of the reward pathway in the brain, leading to feelings of euphoria and increased energy.
Biochemical and Physiological Effects:
N-(2-sec-butylphenyl)-4-phenylbutanamide has been found to have a number of biochemical and physiological effects on the body. It has been shown to increase heart rate, blood pressure, and body temperature. It also increases the levels of glucose and lactate in the blood, indicating increased metabolic activity. N-(2-sec-butylphenyl)-4-phenylbutanamide has also been found to have neurotoxic effects, leading to damage to the dopaminergic neurons in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-sec-butylphenyl)-4-phenylbutanamide has been used in lab experiments to study the effects of cathinones on the central nervous system. One advantage of using N-(2-sec-butylphenyl)-4-phenylbutanamide is that it is a relatively potent and selective dopamine and norepinephrine reuptake inhibitor, making it a useful tool for studying the effects of these neurotransmitters on behavior. However, the use of N-(2-sec-butylphenyl)-4-phenylbutanamide in lab experiments is limited by its neurotoxic effects, which can lead to damage to the dopaminergic neurons in the brain.
Zukünftige Richtungen
There are a number of future directions for research on N-(2-sec-butylphenyl)-4-phenylbutanamide. One area of interest is the development of new cathinone derivatives that have less neurotoxic effects. Another area of interest is the development of new treatments for addiction to cathinones such as N-(2-sec-butylphenyl)-4-phenylbutanamide. Finally, there is a need for further research into the long-term effects of N-(2-sec-butylphenyl)-4-phenylbutanamide on the brain and behavior.
Synthesemethoden
N-(2-sec-butylphenyl)-4-phenylbutanamide can be synthesized through different methods, but the most common method involves the reaction of 4-phenylbutanone with 2-sec-butylphenylamine in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(2-sec-butylphenyl)-4-phenylbutanamide has been used in scientific research as a tool to study the effects of cathinones on the central nervous system. It has been found to have similar effects to other cathinones such as mephedrone and methcathinone. Studies have shown that N-(2-sec-butylphenyl)-4-phenylbutanamide acts as a dopamine and norepinephrine reuptake inhibitor, leading to increased levels of these neurotransmitters in the brain.
Eigenschaften
Molekularformel |
C20H25NO |
|---|---|
Molekulargewicht |
295.4 g/mol |
IUPAC-Name |
N-(2-butan-2-ylphenyl)-4-phenylbutanamide |
InChI |
InChI=1S/C20H25NO/c1-3-16(2)18-13-7-8-14-19(18)21-20(22)15-9-12-17-10-5-4-6-11-17/h4-8,10-11,13-14,16H,3,9,12,15H2,1-2H3,(H,21,22) |
InChI-Schlüssel |
VFBRIENRZITWOF-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC=CC=C1NC(=O)CCCC2=CC=CC=C2 |
Kanonische SMILES |
CCC(C)C1=CC=CC=C1NC(=O)CCCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



